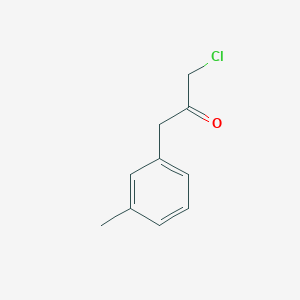
1-Chloro-3-(3-methylphenyl)propan-2-one
Overview
Description
1-Chloro-3-(3-methylphenyl)propan-2-one is an organic compound with the molecular formula C10H11ClO. It is a chlorinated derivative of acetophenone, characterized by the presence of a chlorine atom and a methyl group attached to the phenyl ring.
Mechanism of Action
Target of Action
Similar compounds, such as cathinones, are known to inhibit protein-transporting monoamines (dopamine, noradrenaline, and serotonin) of the synaptic gap .
Mode of Action
It is a ketone, and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
It’s worth noting that similar compounds, such as cathinones, affect the reuptake of monoamines, thereby influencing the concentration of these neurotransmitters in the synaptic cleft .
Pharmacokinetics
Similar compounds, such as cathinones, are known to easily pass through the brain-blood barrier due to their structural similarities with phenethylamine .
Result of Action
Cathinones, which are structurally similar, are known to cause a number of side effects associated with the cardiovascular system, the coagulation system, the nervous system, and the gastrointestinal tract .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-3-(3-methylphenyl)propan-2-one. For instance, the rate of reaction can be influenced by the difference in electronegativity . Additionally, the product was isolated through simple recrystallization in ethanol, avoiding purification for better environmental impact .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(3-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 3-methylacetophenone with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as zeolites, can enhance the reaction rate and selectivity. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(3-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of corresponding substituted products.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Oxidation: Potassium permanganate in aqueous or alkaline conditions is a common oxidizing agent.
Major Products Formed:
Nucleophilic Substitution: Substituted amines or thiols.
Reduction: 1-Chloro-3-(3-methylphenyl)propan-2-ol.
Oxidation: 3-(3-Methylphenyl)propanoic acid.
Scientific Research Applications
1-Chloro-3-(3-methylphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: It is investigated for its potential as a precursor in the synthesis of bioactive molecules with therapeutic properties.
Comparison with Similar Compounds
1-Chloro-3-phenylpropan-2-one: Similar structure but lacks the methyl group on the phenyl ring.
2-Chloro-1-(4-methylphenyl)-1-propanone: Similar structure but with the chlorine atom and methyl group in different positions.
1-Chloro-3-(2-methylphenyl)propan-2-one: Similar structure but with the methyl group in the ortho position.
Uniqueness: 1-Chloro-3-(3-methylphenyl)propan-2-one is unique due to the specific positioning of the chlorine and methyl groups, which influence its reactivity and the types of reactions it undergoes. This positioning can affect the compound’s electronic properties and steric hindrance, making it distinct from its analogs .
Properties
IUPAC Name |
1-chloro-3-(3-methylphenyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8-3-2-4-9(5-8)6-10(12)7-11/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQAGCNCNZVXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277777 | |
| Record name | 1-Chloro-3-(3-methylphenyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24253-15-4 | |
| Record name | 1-Chloro-3-(3-methylphenyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24253-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-(3-methylphenyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


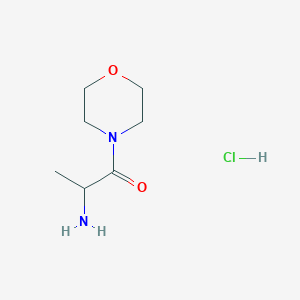
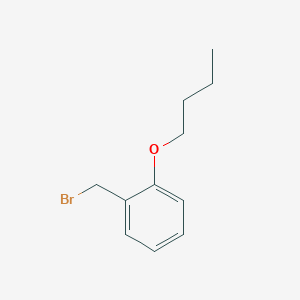
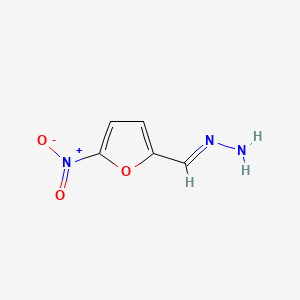
![[(oxiran-2-yl)methyl]dipropylamine](/img/structure/B3118775.png)
![9H-Pyrido[3,4-b]indole, 2-oxide](/img/structure/B3118783.png)
![4-Methoxy-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B3118786.png)
![3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B3118796.png)
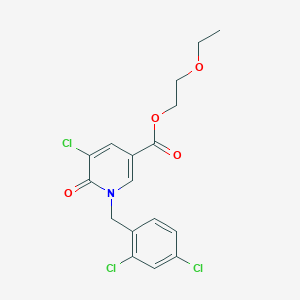
![N-allyl-2-[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3118802.png)
![N-allyl-2-[(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3118808.png)
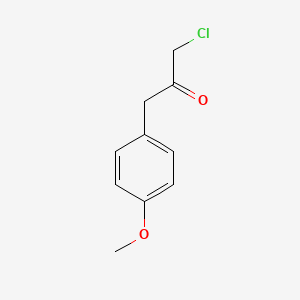
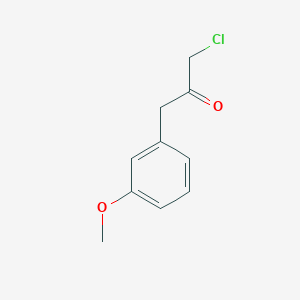
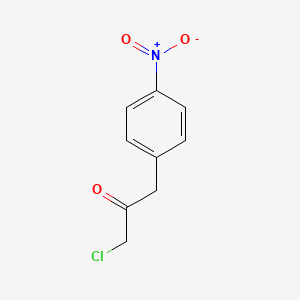
![2,7-diphenylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3118827.png)
